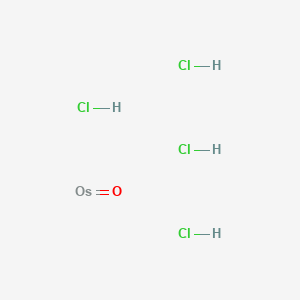
Oxoosmium--hydrogen chloride (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxoosmium–hydrogen chloride (1/4) is a compound that features osmium in a high oxidation state, coordinated with oxygen and hydrogen chloride. Osmium is a transition metal known for its high density and various oxidation states, making it a versatile element in chemical reactions.
Vorbereitungsmethoden
The synthesis of oxoosmium–hydrogen chloride (1/4) typically involves the reaction of osmium tetroxide (OsO₄) with hydrogen chloride (HCl). This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and precise temperature control to optimize yield and purity.
Analyse Chemischer Reaktionen
Oxoosmium–hydrogen chloride (1/4) undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of osmium.
Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxoosmium–hydrogen chloride (1/4) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including dihydroxylation of alkenes.
Biology: Its ability to bind to lipids makes it useful in staining techniques for electron microscopy.
Medicine: Research is ongoing into its potential use in targeted cancer therapies due to its high reactivity and specificity.
Industry: It is employed in the synthesis of fine chemicals and in processes requiring high oxidation states of osmium.
Wirkmechanismus
The mechanism by which oxoosmium–hydrogen chloride (1/4) exerts its effects involves the transfer of oxygen atoms from the osmium center to the substrate. This process is facilitated by the high oxidation state of osmium, which allows it to act as a strong oxidizing agent. The molecular targets and pathways involved include the formation of osmium-oxygen bonds and the subsequent transfer of these oxygen atoms to other molecules.
Vergleich Mit ähnlichen Verbindungen
Oxoosmium–hydrogen chloride (1/4) can be compared with other osmium compounds such as osmium tetroxide (OsO₄) and osmium dioxide (OsO₂). While all these compounds feature osmium in high oxidation states, oxoosmium–hydrogen chloride (1/4) is unique due to its specific coordination with hydrogen chloride, which imparts distinct reactivity and stability characteristics.
Similar compounds include:
Osmium tetroxide (OsO₄): Known for its use in dihydroxylation reactions.
Osmium dioxide (OsO₂): Used in various oxidation reactions.
Osmium hexafluoride (OsF₆): Another high oxidation state compound with different reactivity.
Eigenschaften
CAS-Nummer |
36509-15-6 |
|---|---|
Molekularformel |
Cl4H4OOs |
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
oxoosmium;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.Os/h4*1H;; |
InChI-Schlüssel |
GUEHAJQVYSFMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Os].Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)




![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)


![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)


